molecular formula C13H9ClN2OS B2709308 4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline CAS No. 91512-43-5

4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline

Cat. No.: B2709308
CAS No.: 91512-43-5
M. Wt: 276.74
InChI Key: XYIVCTWDNVQHOJ-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a benzothiazol-2-yloxy group and a chloroaniline moiety

Preparation Methods

The synthesis of 4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with 3-chloro-4-nitroaniline in the presence of a suitable base, such as sodium hydroxide, to form the intermediate 4-(1,3-benzothiazol-2-yloxy)-3-chloronitrobenzene. This intermediate is then reduced using a reducing agent like iron powder or tin(II) chloride to yield the final product, this compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide, reducing agents like iron powder, and oxidizing agents like hydrogen peroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline has several scientific research applications, including:

Comparison with Similar Compounds

4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yloxy)-3-chloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS/c14-9-7-8(15)5-6-11(9)17-13-16-10-3-1-2-4-12(10)18-13/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIVCTWDNVQHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)OC3=C(C=C(C=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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